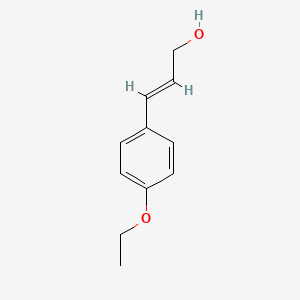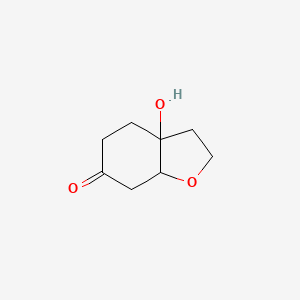![molecular formula C22H19NO3 B12110748 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12110748.png)
7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a naphthalen-1-yloxy group attached to a propyl chain, which is further connected to an indole-2,3-dione core. The presence of these functional groups imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the naphthalen-1-yloxypropyl intermediate: This step involves the reaction of naphthalen-1-ol with 3-bromopropylamine under basic conditions to form the naphthalen-1-yloxypropylamine intermediate.
Indole ring formation: The intermediate is then subjected to Fischer indole synthesis, where it reacts with phenylhydrazine and an acid catalyst to form the indole ring.
Oxidation: The final step involves the oxidation of the indole ring to form the indole-2,3-dione core using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and purification techniques. Large-scale production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The indole ring can be further oxidized to form quinone derivatives.
Reduction: The indole-2,3-dione core can be reduced to form indole-2,3-diol.
Substitution: The naphthalen-1-yloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Indole-2,3-diol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
- 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2-carboxylic acid
- 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-diol
- 7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-quinone
Uniqueness
7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the naphthalen-1-yloxy group enhances its lipophilicity and potential for membrane permeability, while the indole-2,3-dione core provides a versatile platform for further chemical modifications.
属性
分子式 |
C22H19NO3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
7-methyl-1-(3-naphthalen-1-yloxypropyl)indole-2,3-dione |
InChI |
InChI=1S/C22H19NO3/c1-15-7-4-11-18-20(15)23(22(25)21(18)24)13-6-14-26-19-12-5-9-16-8-2-3-10-17(16)19/h2-5,7-12H,6,13-14H2,1H3 |
InChI 键 |
SUCURQMBBMTJIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B12110670.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12110673.png)

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)

![2-[[2-[[1-[5-(Diaminomethylideneamino)-2-[(2,5-dihydroxybenzoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanoic acid](/img/structure/B12110693.png)
![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)


![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)
![(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid](/img/structure/B12110716.png)
![7-Methylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B12110724.png)


